cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane

Description

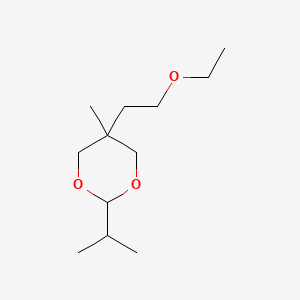

cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane is a bicyclic ether characterized by a 1,3-dioxane ring with three substituents: a 2-ethoxyethyl group, an isopropyl group, and a methyl group, all in the cis configuration. The ethoxyethyl moiety introduces both ether and alkyl functionalities, influencing its polarity, solubility, and reactivity.

Properties

CAS No. |

22644-79-7 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |

InChI |

InChI=1S/C12H24O3/c1-5-13-7-6-12(4)8-14-11(10(2)3)15-9-12/h10-11H,5-9H2,1-4H3 |

InChI Key |

UUBPWYVITMKKCM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1(COC(OC1)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane

General Synthetic Strategy

The synthesis of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane generally involves:

- Formation of the 1,3-dioxane ring via acetalization or cyclization of appropriate diol or hydroxy-ketone precursors.

- Introduction of the 2-ethoxyethyl substituent through alkylation or etherification.

- Installation of the isopropyl and methyl groups at the 2- and 5-positions respectively, often through selective alkylation or via starting materials bearing these substituents.

- Control of stereochemistry to obtain the cis-isomer preferentially.

Specific Preparation Routes and Conditions

Cyclization of Diols to Form the 1,3-Dioxane Core

A common approach involves cyclization of 1,3-diols or hydroxy-ketones under acidic conditions to form the 1,3-dioxane ring. For example, the cyclization of 3,7-dimethyloctane-1,6-diol derivatives under dehydrating conditions has been reported for related oxepane and dioxane systems. Dehydrating agents such as anhydrous copper(II) sulfate or acid catalysts promote ring closure.

Alkylation and Introduction of Ethoxyethyl Group

The 2-ethoxyethyl substituent can be introduced by nucleophilic substitution reactions using 2-bromoethyl ethyl ether or similar alkylating agents on hydroxyl groups present on the dioxane ring or its precursors. The reaction is typically carried out in polar aprotic solvents with bases such as cesium carbonate or potassium carbonate to facilitate ether formation.

Catalytic Hydrogenation and Stereoselective Control

Hydrogenation steps using catalysts like Raney nickel under controlled temperature and pressure have been employed to reduce unsaturated intermediates and set stereochemistry. The cis-configuration is favored by reaction conditions and choice of catalyst, as well as by crystallization and purification methods.

Use of Acid Catalysts in Cyclization and Purification

Strong acid catalysts such as methanesulfonic acid, p-toluenesulfonic acid, or sulfuric acid are often used to catalyze cyclization and acetal formation reactions. These acids also assist in purification by promoting crystallization of the desired stereoisomer from solvents like ethanol or diisopropyl ether.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of diol | Anhydrous copper(II) sulfate | Reflux, dehydrating conditions | 70-85 | Promotes ring closure to dioxane ring |

| Alkylation with 2-bromoethyl ethyl ether | Cs2CO3 or K2CO3, DMF or similar solvent | 50-60 °C, 2-4 hours | 80-90 | Ether formation with ethoxyethyl group |

| Catalytic hydrogenation | Raney nickel, H2 gas | Up to 80 °C, 20 bar H2 pressure | 75-90 | Reduces double bonds, sets stereochemistry |

| Acid-catalyzed cyclization | Methanesulfonic acid or p-TsOH | Room temperature, 6-24 hours | 65-85 | Facilitates acetal formation |

| Crystallization purification | Ethanol, diisopropyl ether | Stirring for 1 week | 60-70 | Enhances cis-isomer purity |

Purity and Stereochemical Outcomes

- Chromatographic analysis (GC or HPLC) typically shows cis-isomer purity above 95%, with trans-isomer content below 5% when using optimized acid catalysis and crystallization protocols.

- Stereochemical control is achieved by careful selection of catalysts and reaction conditions, supported by NMR and X-ray crystallography data in related literature.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed cyclization | High stereoselectivity, mild conditions | Requires careful control to avoid side reactions |

| Catalytic hydrogenation | Efficient reduction and stereocontrol | Requires high-pressure equipment |

| Alkylation with alkyl halides | Straightforward introduction of substituents | Possible over-alkylation or side reactions |

| Dehydrating reagents for cyclization | Effective ring closure | Sensitive to moisture, requires dry conditions |

Recommendations for Optimal Preparation

- Use methanesulfonic acid as a catalyst for cyclization to maximize cis-isomer formation.

- Employ Raney nickel hydrogenation under controlled pressure to reduce unsaturation and set stereochemistry.

- Introduce the ethoxyethyl group via alkylation with 2-bromoethyl ethyl ether in the presence of cesium carbonate in DMF.

- Purify the final product by crystallization from ethanol and diisopropyl ether to enhance isomeric purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

5-(2-Ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane, highlighting differences in substituents, molecular weight, and inferred properties:

*Calculated based on molecular formula.

Key Trends and Research Findings

Substituent Size and Polarity: The ethoxyethyl group in the target compound provides intermediate polarity compared to methoxyethyl (more polar) and hexyl (non-polar) substituents. This balance likely enhances solubility in both polar aprotic solvents (e.g., acetone, dioxane) and moderately non-polar media . Bulkier substituents, such as diphenylacetyloxy in cis-5-diphenylacetyloxy-2-phenyl-1,3-dioxane (), increase melting points (116–119°C) due to enhanced van der Waals interactions . By analogy, the ethoxyethyl group may confer a lower melting point than phenyl-substituted dioxanes but higher than methyl/ethyl analogs.

Stereochemical Impact :

- Cis configurations (e.g., cis-5-(2-methoxyethyl) in ) typically exhibit higher dipole moments than trans isomers, influencing solubility and reactivity. For example, trans-5-ethyl-2-isopropyl-5-(1-methoxyethyl)-1,3-dioxane is likely less polar than its cis counterpart.

Functional Group Reactivity :

- Ether linkages (ethoxy, methoxy) enhance stability against hydrolysis compared to ester or acyloxy groups (e.g., compounds in ). However, the ethoxyethyl group may undergo oxidative cleavage under strong acidic or basic conditions .

Synthetic Accessibility :

- Analogs like cis-5-acetyloxy-2-phenyl-1,3-dioxane () are synthesized via nucleophilic substitution or esterification, suggesting similar routes for the target compound. Yields for such reactions often exceed 80%, indicating robustness in dioxane functionalization .

Biological Activity

cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane is an organic compound belonging to the class of dioxanes, characterized by a six-membered ring containing two oxygen atoms. This compound has gained attention due to its potential biological activity and interactions with various molecular targets, including enzymes and receptors. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

The compound's chemical structure is defined by its unique functional groups, which contribute to its reactivity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| CAS Number | 22644-79-7 |

| Molecular Formula | C12H24O3 |

| Molecular Weight | 216.32 g/mol |

| IUPAC Name | 5-(2-ethoxyethyl)-5-methyl-2-propan-2-yl-1,3-dioxane |

| InChI Key | UUBPWYVITMKKCM-UHFFFAOYSA-N |

The biological activity of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane involves several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes through hydrogen bonds and hydrophobic interactions, influencing their activity and potentially altering metabolic pathways.

- Receptor Binding : It has been shown to bind to specific receptors, which may modulate signaling pathways involved in cellular processes.

- Stability in Drug Delivery : Its ability to form stable complexes with drugs suggests potential applications in drug delivery systems.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

In Vitro Studies

In vitro studies have demonstrated that cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane exhibits notable effects on cell viability and proliferation. For instance:

- A study indicated that concentrations of the compound led to significant inhibition of cell growth in various cancer cell lines, suggesting potential anti-cancer properties .

Case Studies

Several case studies have explored the biological implications of this compound:

- A notable case involved the assessment of its effects on human cancer cells, where it was found to induce apoptosis through mitochondrial pathways. This effect was attributed to its interaction with specific apoptotic proteins .

Comparative Analysis

To contextualize the biological activity of cis-5-(2-Ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane, a comparison with similar compounds is useful:

| Compound | Biological Activity |

|---|---|

| 2-Ethoxyethanol | Solvent properties; lower toxicity profile |

| 2-Butoxyethanol | Similar solvent properties; moderate cytotoxicity |

| Ethylene Glycol | Used in various industrial applications; higher toxicity |

Q & A

Q. How can the cis configuration of substituents in cis-5-(2-ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane be experimentally confirmed?

Methodological Answer: The cis configuration can be confirmed via X-ray crystallography , which provides direct spatial resolution of substituents . For solution-phase analysis, NMR spectroscopy is critical: vicinal coupling constants () between axial/equatorial protons on the dioxane ring and substituents (e.g., isopropyl or ethoxyethyl groups) can differentiate cis/trans configurations. For example, axial-equatorial coupling constants typically range from 2–4 Hz, whereas equatorial-equatorial couplings are larger (8–12 Hz) .

Q. What synthetic methodologies are suitable for preparing cis-5-(2-ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane?

Methodological Answer: The compound can be synthesized via acid-catalyzed cyclocondensation of a diketone (e.g., 2-ethoxyethyl methyl ketone) with 1,3-propanediol derivatives. A Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene with a Dean-Stark trap facilitates water removal, driving the reaction to completion . Post-synthesis purification involves fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).

Key Reaction Parameters:

- Catalyst: 5 mol% p-TsOH

- Temperature: 110–120°C (reflux)

- Yield: 60–75% (optimized)

Advanced Research Questions

Q. How do stereoelectronic effects influence the conformational equilibrium of cis-5-(2-ethoxyethyl)-2-isopropyl-5-methyl-1,3-dioxane?

Q. What experimental and computational approaches resolve contradictions in solvation effects on conformational stability?

Methodological Answer: Discrepancies between solution-phase (NMR) and solid-state (X-ray) data require multiscale modeling . For example:

- MD Simulations : Use explicit solvent models (e.g., CHCl, CD) to simulate solvent-shell interactions .

- NMR Titration : Measure chemical shift changes with solvent polarity to identify preferential solvation sites.

- Quantum Chemical Calculations : Compare gas-phase and COSMO-solvated energies to quantify solvent stabilization (e.g., ΔG ≈ -3.5 kcal/mol in benzene) .

Case Study:

In CDCl, the chair conformation dominates (ΔG = -1.8 kcal/mol), whereas in CD, increased steric shielding shifts equilibrium toward twist-boat forms .

Q. How can thermal stability and decomposition pathways of this compound be investigated for material science applications?

Methodological Answer: Thermogravimetric Analysis (TGA) coupled with GC-MS identifies decomposition products (e.g., ethylene oxide, isopropyl alcohol). DFT calculations (e.g., B3LYP/6-311++G(d,p)) map Gibbs energy profiles for bond cleavage (C-O or C-C bonds). For example, the 1,3-dioxane ring typically cleaves at the C5-O bond first, with an activation energy of ~25 kcal/mol .

Q. What strategies mitigate steric hindrance during functionalization of the dioxane ring?

Methodological Answer:

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) to direct regioselectivity .

- Microwave-Assisted Synthesis : Enhances reaction rates under high steric hindrance (e.g., 80°C, 20 min vs. 6h conventional heating).

- Lewis Acid Catalysts : SnCl or Ti(OiPr) can coordinate to oxygen lone pairs, activating specific positions for electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.